
3-(Chloromethyl)cyclopent-2-enone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)cyclopent-2-enone is an organic compound characterized by a cyclopent-2-enone ring with a chloromethyl substituent at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)cyclopent-2-enone can be achieved through several methods. One common approach involves the chloromethylation of cyclopent-2-enone. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Chloromethyl)cyclopent-2-enone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones under appropriate conditions.
Reduction: Reduction of the enone moiety can yield cyclopentanol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is typical.
Major Products Formed:
Nucleophilic Substitution: Substituted cyclopent-2-enones.
Oxidation: Cyclopent-2-enone carboxylic acids or diketones.
Reduction: Cyclopentanol derivatives.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)cyclopent-2-enone has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)cyclopent-2-enone involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions . The enone moiety can undergo conjugate addition, further expanding its reactivity profile . These interactions are crucial for its biological and chemical activities.
Comparación Con Compuestos Similares
Cyclopent-2-enone: Lacks the chloromethyl group, making it less reactive towards nucleophiles.
3-(Bromomethyl)cyclopent-2-enone: Similar in structure but with a bromomethyl group, which can exhibit different reactivity due to the nature of the leaving group.
Cyclopent-2-enone derivatives: Various derivatives with different substituents at the third position, each exhibiting unique reactivity and applications.
Uniqueness: 3-(Chloromethyl)cyclopent-2-enone is unique due to the presence of the chloromethyl group, which enhances its reactivity and broadens its application scope in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C6H7ClO |
|---|---|
Peso molecular |
130.57 g/mol |
Nombre IUPAC |
3-(chloromethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C6H7ClO/c7-4-5-1-2-6(8)3-5/h3H,1-2,4H2 |
Clave InChI |
IHNSKCGGQFMZGD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C=C1CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B12951157.png)
![Benzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]-](/img/structure/B12951162.png)

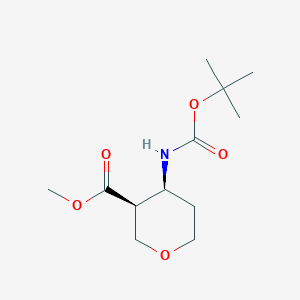

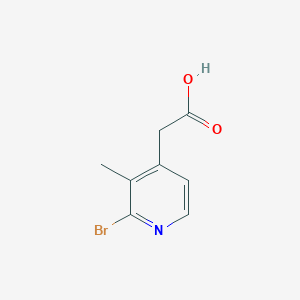
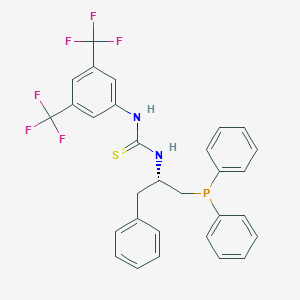
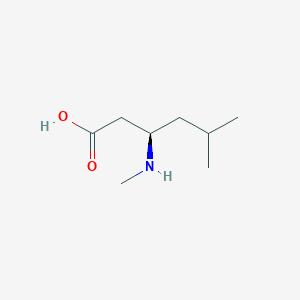
![5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12951188.png)
![N-[2-(1H-imidazol-5-yl)ethyl]-3-oxobutanamide](/img/structure/B12951203.png)
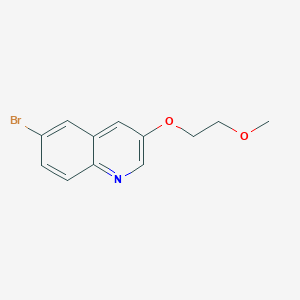
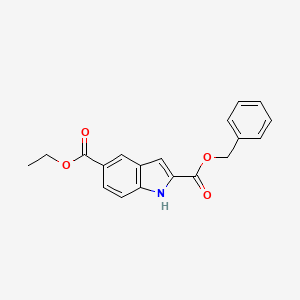
![4-Chloro-8-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12951234.png)
